Duvelisib R enantiomer

Description

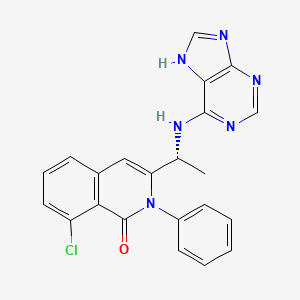

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVQHLPISAIATJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Duvelisib R Enantiomer: Stereochemical Characterization and Enantiomeric Purity in Research

Absolute Configuration and Relative Activity of Duvelisib (B560053) Enantiomers

The differentiation between the enantiomers of a chiral drug is critical, as they can exhibit distinct pharmacological and toxicological profiles. unchainedlabs.comnih.gov One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). researchgate.net

Research has established that the therapeutically active form of Duvelisib is the (S)-enantiomer. frontiersin.orgnih.gov The assignment of the 'S' configuration (from the Latin sinister for left) is determined by applying the Cahn-Ingold-Prelog priority rules to the substituents around the chiral carbon center. libretexts.org The development and synthesis of Duvelisib have specifically targeted this (S)-isomer to harness its desired biological activity. nih.gov This focus on a single enantiomer is a common strategy in modern drug development to optimize efficacy and safety profiles. americanpharmaceuticalreview.com

The Duvelisib R-enantiomer is identified as the less active of the two stereoisomers. medchemexpress.com The significant difference in inhibitory potency between the (S) and (R) enantiomers underscores the stereospecificity of the drug's interaction with its target enzymes, PI3K-δ and PI3K-γ. The three-dimensional structure of the (S)-enantiomer allows for a more optimal fit into the enzyme's binding site, leading to greater inhibitory action. frontiersin.org

This disparity in activity is highly significant for Structure-Activity Relationship (SAR) studies. SAR explores how the chemical structure of a compound influences its biological activity. The comparison between the potent (S)-enantiomer and the less active (R)-enantiomer provides crucial insights:

Mapping the Binding Site: It helps researchers understand the specific spatial requirements of the enzyme's active site. The lower activity of the R-enantiomer indicates that the arrangement of its substituents creates steric hindrance or fails to make key binding interactions that the S-enantiomer achieves.

Guiding Drug Design: This knowledge guides the design of new, potentially more potent or selective inhibitors. By understanding why the R-enantiomer is less effective, medicinal chemists can avoid structural features that mimic its less favorable conformation and focus on those that enhance the binding observed with the S-enantiomer. nih.gov

Confirming Target Engagement: The synthesis and testing of the less active (R)-enantiomer serves as a valuable research tool. A marked drop in potency for the (R)-enantiomer compared to the (S)-enantiomer helps to confirm that the observed biological effect is due to specific interaction with the intended target, rather than off-target or non-specific effects. nih.gov

| Enantiomer | Absolute Configuration | Relative Biological Activity | Significance in SAR |

|---|---|---|---|

| Duvelisib | S | Active (Eutomer) | Provides the template for optimal binding interactions. frontiersin.orgnih.gov |

| Duvelisib R Enantiomer | R | Less Active (Distomer) | Serves as a negative control; helps define steric and electronic constraints of the binding site. nih.govmedchemexpress.com |

Methods for Stereochemical Resolution and Enantiomeric Purity Assessment in Research

Given the differences in activity between enantiomers, obtaining enantiomerically pure compounds is essential for research and development. nih.gov Several methods are employed to separate enantiomers from a racemic mixture (a 1:1 mixture of both enantiomers) or to synthesize a single enantiomer selectively.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating enantiomers. nih.govcsfarmacie.cz This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, their separation. csfarmacie.cz

In the context of Duvelisib research, chiral HPLC is indispensable for:

Enantiomeric Purity Assessment: Determining the enantiomeric excess (ee) of a sample, which quantifies the purity of a single enantiomer. newdrugapprovals.org

Preparative Separation: In some cases, chiral HPLC can be scaled up to isolate small quantities of pure enantiomers from a racemic mixture for analytical and research purposes. unchainedlabs.com

Method Validation: An HPLC method using a Hypersil™ Phenyl column has been developed for the quantitation of Duvelisib, demonstrating the utility of this technique in its analysis. mdpi.com

Another classic method for resolving a racemic mixture is through the formation of diastereomeric salts. newdrugapprovals.org This process involves reacting the racemic mixture (e.g., a racemic acid or base) with a single, pure enantiomer of another chiral compound, known as a resolving agent. This reaction creates a pair of diastereomers.

Unlike enantiomers, which have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers have different physical properties, such as solubility. rsc.org This difference allows them to be separated by conventional techniques like fractional crystallization. unchainedlabs.com Once the diastereomers are separated, the resolving agent is chemically removed to yield the pure, individual enantiomers of the original compound. This method of salt resolution has been noted as a potential step in the synthesis of Duvelisib. nih.gov

Rather than separating a racemic mixture after it is formed, modern pharmaceutical manufacturing increasingly relies on asymmetric synthesis. researchgate.netnih.gov This strategy aims to create the desired enantiomer selectively from the start, avoiding the production of the unwanted enantiomer. Asymmetric synthesis can be achieved through several approaches:

Chiral Pool Synthesis: Using a readily available, enantiomerically pure natural product (like an amino acid or sugar) as a starting material.

Chiral Auxiliaries: Temporarily attaching a chiral molecule (the auxiliary) to the starting material to direct the reaction to form one enantiomer over the other. The auxiliary is removed after the desired stereocenter is created.

Chiral Catalysts: Employing a small amount of a chiral catalyst that directs the reaction to produce a large amount of the desired enantiomer.

The large-scale synthesis of Duvelisib utilizes an asymmetric approach to ensure the production of the desired (S)-enantiomer, which is a more efficient and cost-effective method for manufacturing a single-enantiomer drug. scispace.com

| Method | Principle | Application in Research |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govcsfarmacie.cz | Analytical tool for determining enantiomeric purity and ratio. newdrugapprovals.orgmdpi.com |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties (e.g., solubility), allowing for separation. rsc.org | A classical resolution technique for separating racemic mixtures. unchainedlabs.comnih.gov |

| Asymmetric Synthesis | Selective synthesis of a single enantiomer using chiral starting materials, reagents, or catalysts. researchgate.netnih.gov | The preferred industrial method for producing enantiomerically pure Duvelisib. scispace.com |

Polymorphism Research of Duvelisib Enantiomers (e.g., Form A-J)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. newdrugapprovals.orgnewdrugapprovals.org These different forms, known as polymorphs, can have distinct physicochemical properties, including melting point, solubility, stability, and dissolution rate. newdrugapprovals.org In the context of Duvelisib, research has identified numerous polymorphic forms for compositions containing an enantiomeric excess of one enantiomer over the other. newdrugapprovals.orgnewdrugapprovals.org

These forms can range from crystalline and partially crystalline to amorphous states, or mixtures thereof. newdrugapprovals.org At least ten distinct polymorphic forms, designated Form A through Form J, have been prepared and characterized in research settings. newdrugapprovals.org The existence of these polymorphs is significant, as the specific form used in research can influence experimental outcomes. mdpi.com For instance, a patent related to Duvelisib specifically claims polymorphs that are physically and chemically stable, highlighting the need to control this variable for consistent results. mdpi.com

Characterization Techniques for Polymorphic Forms (e.g., X-ray Powder Diffraction (XRPD), FT-IR, NMR, DVS)

A suite of analytical techniques is employed to identify, differentiate, and characterize the various polymorphic forms of Duvelisib enantiomers.

X-ray Powder Diffraction (XRPD) XRPD is a primary technique for distinguishing between different crystalline polymorphs. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint. Research has detailed the characteristic XRPD peaks for several Duvelisib polymorphs, measured as 2θ angles. newdrugapprovals.orgnewdrugapprovals.org

Below is a table summarizing the key XRPD peaks for identified polymorphs of Duvelisib.

| Polymorph | Characteristic XRPD Peaks (2θ ±0.2°) |

| Form A | 9.6°, 12.2°, 18.3° newdrugapprovals.org |

| Additional Peaks: 15.6°, 19.2° newdrugapprovals.org | |

| Form D | 11.4°, 17.4°, 22.9° newdrugapprovals.orgnewdrugapprovals.org |

| Additional Peaks: 9.2°, 18.3° newdrugapprovals.orgnewdrugapprovals.org | |

| Form E | 6.7°, 9.3°, 24.4° newdrugapprovals.orgnewdrugapprovals.org |

| Additional Peaks: 12.7°, 13.9° newdrugapprovals.org | |

| Form F | 9.6°, 17.3°, 24.6° newdrugapprovals.orgnewdrugapprovals.org |

| Additional Peaks: 14.0°, 19.2° newdrugapprovals.orgnewdrugapprovals.org | |

| Form H | 8.9°, 9.2°, 14.1° newdrugapprovals.org |

| Additional Peaks: 17.3°, 18.5° newdrugapprovals.org | |

| Form J | 9.1°, 17.3°, 18.3° newdrugapprovals.orgnewdrugapprovals.org |

| Additional Peaks: 16.4°, 17.9° newdrugapprovals.org |

Spectroscopic and Other Techniques While XRPD is definitive for crystalline structure, other techniques provide complementary information:

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the molecular structure and can detect differences in bonding environments between polymorphs. newdrugapprovals.orgeuropa.eu For Duvelisib, FT-IR spectra have been obtained to support the characterization of specific forms, such as Form C of the (S)-enantiomer. newdrugapprovals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are utilized to confirm the covalent structure of the Duvelisib molecule, ensuring the compound has not degraded or undergone chemical transformation during the crystallization process. newdrugapprovals.orgnewdrugapprovals.orgeuropa.eu

Dynamic Vapor Sorption (DVS): DVS is a technique used to measure how a material absorbs and desorbs vapor, typically water. europa.eu This is important for assessing the hygroscopicity and physical stability of different polymorphs under varying humidity conditions, which is a critical parameter for material handling and storage. europa.eu

Impact of Polymorphism on Research Material Consistency and Reproducibility

The presence of multiple polymorphs has a significant impact on the consistency and reproducibility of research materials. newdrugapprovals.orgmdpi.com Different polymorphic forms of the same compound can display variations in fundamental physical properties. newdrugapprovals.org

Key Impacts on Research:

Altered Physicochemical Properties: Polymorphism directly affects characteristics such as bulk density, flowability, and dissolution rate. newdrugapprovals.org

Inconsistent Bioavailability: In non-clinical studies, variations in dissolution rate and solubility between different polymorphs can lead to inconsistent absorption and bioavailability, making it difficult to compare results across different study batches. newdrugapprovals.org

Stability Issues: One polymorphic form may be more stable than another. mdpi.com An unstable form could convert to a more stable form over time, altering the properties of the research material and compromising the long-term reproducibility of experiments. mdpi.com

Ensuring a consistent and well-characterized polymorphic form of the this compound is therefore essential for maintaining the integrity of research data. The use of a single, stable polymorph minimizes variability, ensuring that observed effects are due to the compound's intrinsic properties rather than differences in its physical form. mdpi.comscispace.com This control over the solid-state form is a cornerstone of reproducible scientific investigation.

Molecular and Cellular Mechanisms of Pi3k Inhibition by Duvelisib Enantiomers

Direct Kinase Inhibition Profiling: Duvelisib (B560053) and its R Enantiomer on PI3K Isoforms

Duvelisib is a potent inhibitor of the delta (δ) and gamma (γ) isoforms of PI3K. wikipedia.org It competitively and reversibly binds to the ATP-binding pocket of the p110 catalytic subunit of these isoforms. nih.gov

Inhibition Selectivity for PI3K-δ and PI3K-γ

Duvelisib exhibits dual inhibitory action against PI3K-δ and PI3K-γ. patsnap.com The PI3K-δ isoform is primarily expressed in leukocytes and is integral to B-cell receptor (BCR) signaling, while the PI3K-γ isoform is more prevalent in T-cells and myeloid cells, playing a role in chemokine signaling and inflammation. patsnap.com The dual inhibition of these isoforms allows Duvelisib to not only directly target malignant B-cells but also to modulate the tumor microenvironment that supports cancer cell growth. patsnap.comdrugbank.com

The R-enantiomer of Duvelisib is a selective PI3K-δ/γ inhibitor with reported Ki values of 23 pM for PI3K-δ and 243 pM for PI3K-γ. ambeed.com Its IC50 values are 1 nM and 50 nM for PI3K-δ and PI3K-γ, respectively. ambeed.com

Table 1: Inhibitory Activity of Duvelisib R Enantiomer against PI3K Isoforms

| Isoform | Ki (pM) | IC50 (nM) |

|---|---|---|

| PI3K-δ | 23 | 1 |

| PI3K-γ | 243 | 50 |

Data sourced from Ambeed.com ambeed.com

Comparative Kinase Inhibition Profiles of R and S Enantiomers

Duvelisib is a racemic mixture, and its enantiomers can be separated using methods like chiral high-pressure liquid chromatography (HPLC). newdrugapprovals.org The S-enantiomer is generally considered the more active form, while the R-enantiomer is less active. medchemexpress.comglpbio.com Research has shown a preference of PI3Kδ for the (S)-enantiomer, with a significant drop in potency observed for the (R)-enantiomer. nih.gov

Downstream Signaling Pathway Modulation in Cellular Models

By inhibiting PI3K-δ and PI3K-γ, Duvelisib disrupts several downstream signaling pathways crucial for the survival and proliferation of malignant cells.

Disruption of B-Cell Receptor (BCR) Signaling Cascade

The BCR signaling pathway is critical for the maintenance and survival of B-cells and is often hyperactive in B-cell malignancies. nih.govresearchgate.net Duvelisib's inhibition of PI3K-δ directly interferes with this pathway. patsnap.comdrugbank.com This disruption has been shown to inhibit BCR-mediated signaling and chemotaxis in primary chronic lymphocytic leukemia (CLL) cells. nih.govaacrjournals.org By blocking PI3K-δ, Duvelisib effectively curtails the pro-survival signals generated by the BCR. drugbank.com

Inhibition of PI3K-AKT-mTOR Pathway Components

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. patsnap.com PI3K activation leads to the phosphorylation and activation of AKT, which in turn modulates downstream targets like mTOR. nih.gov Duvelisib treatment has been shown to suppress the phosphorylation of AKT at Ser473 in CLL cells. nih.gov However, studies have also indicated that continuous treatment with Duvelisib can lead to a reactivation of AKT, which is dependent on mTOR activity, specifically mTORC2. nih.gov Combining Duvelisib with other inhibitors, such as those targeting mTOR, can prevent this reactivation and lead to more durable inhibition of the pathway. nih.govfrontiersin.org

Impact on Cytokine-Induced Cellular Processes

Duvelisib's inhibition of PI3K-γ interferes with cytokine and chemokine signaling, which are important for the communication between cancer cells and their microenvironment. patsnap.comdrugbank.com In preclinical studies, Duvelisib treatment has been shown to curb cytokine signaling, including that of IL-2, TNF-α, and interferon-γ in CLL cells. nih.gov It also decreased the secretion of chemokines CCL3 and CCL4 induced by BCR activation. nih.gov Furthermore, Duvelisib has been observed to inhibit the migration of CLL cells towards SDF1. nih.gov This modulation of the tumor microenvironment contributes to its therapeutic effect. patsnap.com

Modulation of Apoptotic and Proliferative Pathways in Cell Lines

Effects on Cell Proliferation and Viability in Malignant B-Cell Lines

The R-enantiomer of Duvelisib is considered the less active enantiomer of the drug. medchemexpress.com However, Duvelisib as a compound, which is the (S)-enantiomer, has demonstrated significant effects on the proliferation and viability of malignant B-cell lines. fda.govnewdrugapprovals.org In cell lines derived from various malignant B-cells and in primary chronic lymphocytic leukemia (CLL) tumor cells, Duvelisib has been shown to induce growth inhibition and reduce cell viability. fda.govjmcmpub.org This is particularly evident in its ability to inhibit key cellular signaling pathways, including the B-cell receptor (BCR) signaling cascade. jmcmpub.orgnih.gov

Table 1: Effects of Duvelisib on Malignant B-Cell Line Proliferation

| Cell Line Type | Key Findings | Reference(s) |

|---|---|---|

| Malignant B-cells (general) | Induced growth inhibition and reduced viability. | fda.govjmcmpub.org |

| Primary Chronic Lymphocytic Leukemia (CLL) tumor cells | Induced growth inhibition and reduced viability. | fda.govjmcmpub.org |

| Chronic Lymphocytic Leukemia (CLL) | Mitigated cytokine signaling and reduced cellular proliferation in response to BCR stimulus. | nih.gov |

| Follicular Lymphoma (FL) | Demonstrated a 42% overall response rate in clinical studies. | jmcmpub.org |

Alterations in Expression of Apoptotic Regulators (e.g., BCL2, BH3-only proteins)

The induction of apoptosis is a key mechanism through which Duvelisib exerts its anti-cancer effects. The BCL2 family of proteins, which includes both anti-apoptotic members like BCL2 and pro-apoptotic BH3-only proteins such as Bim, Bad, and Puma, are central to the regulation of programmed cell death. frontiersin.org Duvelisib treatment has been associated with altered expression of these apoptotic regulators, which can sensitize chronic lymphocytic leukemia (CLL) cells to apoptosis-inducing agents like venetoclax (B612062). frontiersin.org

The mechanism involves the inhibition of the PI3K/AKT pathway, which is a critical survival pathway in many cancers. researchgate.net Inactivation of this pathway can lead to the induction of pro-apoptotic BH3-only proteins. For example, idelalisib, another PI3K inhibitor, has been shown to promote the induction of Bim via the FoxO3a pathway following PI3K/AKT inactivation. frontiersin.org It also induces PUMA through the AKT/GSK-3β/NF-κB pathway. frontiersin.org Similarly, Duvelisib's inhibition of PI3K can lead to increased expression or activity of pro-apoptotic proteins like BAD, which promotes apoptosis by inhibiting anti-apoptotic BCL2 family members. researchgate.net This shift in the balance of apoptotic regulators towards a pro-death signal contributes to the elimination of malignant cells. researchgate.net

Immunomodulatory Effects in Preclinical Immune Cell Models

Inhibition of Chemotaxis (e.g., CXCR12-mediated) of Malignant Cells

Duvelisib has been shown to inhibit the CXCR12-mediated chemotaxis of malignant B-cells. fda.govjmcmpub.org The chemokine CXCL12 (also known as SDF-1) and its receptor CXCR4 are crucial for the trafficking and homing of cancer cells to protective microenvironments. nih.govmdpi.com By inhibiting PI3K-δ and PI3K-γ, Duvelisib disrupts the signaling downstream of the B-cell receptor and CXCR12, thereby impeding the migration of malignant B-cells. fda.govjmcmpub.orgnih.gov This effect has been observed in flow cytometric analysis of cell migration assays, where Duvelisib curbed the migration of CLL cells towards CXCL12. nih.gov The inhibition of chemotaxis is a critical aspect of Duvelisib's mechanism of action, as it can prevent cancer cells from reaching niches that provide survival and proliferation signals. nih.gov

Influence on Macrophage Polarization (e.g., M2 to M1 shift)

The tumor microenvironment often contains a high number of tumor-associated macrophages (TAMs), which typically exhibit an M2-like phenotype that promotes tumor growth and suppresses anti-tumor immunity. nih.govembse.orgoatext.com Duvelisib, through its inhibition of the PI3K-γ isoform, can influence macrophage polarization, favoring a shift from the M2 to the pro-inflammatory M1 phenotype. fda.govnih.gov The PI3K-γ isoform is predominantly expressed in leukocytes and plays a significant role in regulating innate and adaptive immune responses. nih.govnih.gov

By inhibiting PI3K-γ, Duvelisib can reduce the differentiation and migration of M2 tumor-associated macrophages. nih.gov This repolarization to an M1-like state can enhance anti-tumor immune responses. nih.gov M1 macrophages are characterized by their ability to produce pro-inflammatory cytokines and present antigens, thereby contributing to an environment less favorable for tumor growth. nih.govembse.org

Table 2: Immunomodulatory Effects of Duvelisib

| Effect | Target | Mechanism | Reference(s) |

|---|---|---|---|

| Inhibition of Chemotaxis | Malignant B-cells | Inhibits CXCR12-mediated migration by blocking PI3K-δ and PI3K-γ signaling. | fda.govjmcmpub.orgnih.gov |

| Macrophage Polarization | M2 Macrophages | Promotes a shift to an M1 phenotype through inhibition of PI3K-γ. | fda.govnih.gov |

| T-Cell Migration | T-cells | Inhibits CXCL12-induced T-cell migration. | fda.gov |

Effects on T-Cell Migration and Function

In addition to its effects on B-cells and macrophages, Duvelisib also modulates T-cell function. The compound has been shown to inhibit CXCL12-induced T-cell migration. fda.gov The PI3K-δ and PI3K-γ isoforms are important in T-cell function. nih.gov By inhibiting these isoforms, Duvelisib can impact T-cell trafficking and activity within the tumor microenvironment. This can contribute to a more robust anti-tumor immune response by altering the composition and function of the T-cell populations present. nih.gov

Preclinical Investigations of Duvelisib R Enantiomer and Its Analogues

In Vitro Cellular Model Studies

Investigations in Lymphoid Malignancy Cell Lines (e.g., CLL, TCL)

Preclinical in vitro studies have extensively profiled the activity of Duvelisib (B560053) across a variety of malignant hematologic cell lines. In models of Chronic Lymphocytic Leukemia (CLL), Duvelisib has been shown to inhibit B-cell receptor (BCR) signaling, reduce chemotaxis, and diminish cytokine-induced proliferation of CLL cells. nih.gov The compound demonstrated cytotoxic effects in primary CLL patient cells at concentrations corresponding to those achieved in clinical settings. nih.gov

Investigations in T-cell lymphoma (TCL) have also been a key area of study. In a panel of TCL cell lines, Duvelisib was found to be particularly effective in killing cells that exhibited constitutive phosphorylation of AKT (pAKT), a downstream marker of PI3K pathway activation. elsevierpure.com Further studies demonstrated that Duvelisib could decrease the growth of sensitive T-cell lymphoma cell lines. researchgate.net The activity of Duvelisib has been observed across a spectrum of PTCL subtypes, including PTCL-NOS (not otherwise specified) and angioimmunoblastic T-cell lymphoma (AITL), though with potentially varied efficacy. nih.gov

Table 1: Summary of Duvelisib Activity in Lymphoid Malignancy Cell Lines

| Cell Type | Finding | Reference |

|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) | Inhibited BCR signaling and cytokine-induced proliferation. | nih.gov |

| Chronic Lymphocytic Leukemia (CLL) | Induced cytotoxicity at clinically relevant concentrations. | nih.gov |

| T-Cell Lymphoma (TCL) | Potently killed TCL cell lines with constitutive pAKT. | elsevierpure.com |

| T-Cell Lymphoma (TCL) | Decreased the growth of sensitive TCL cell lines. | researchgate.net |

| Peripheral T-Cell Lymphoma (PTCL) | Showed activity across various subtypes, including PTCL-NOS and AITL. | nih.gov |

Cellular Assays for Proliferation, Apoptosis, and Signaling Pathway Activation

Cellular assays have elucidated the molecular mechanisms behind Duvelisib's anti-tumor effects. A primary mechanism is the direct inhibition of the PI3K/AKT signaling cascade. nih.gov Studies in CLL cells demonstrated that Duvelisib treatment leads to a reduction in the phosphorylation of AKT (pAKT), as well as other downstream signaling proteins like S6, effectively mitigating signals that drive proliferation and survival. nih.govnih.gov

Regarding apoptosis, the effects of Duvelisib appear to be complex. While some studies report that Duvelisib has minimal direct apoptotic effects on its own, it significantly sensitizes CLL cells to apoptosis. nih.gov For instance, Duvelisib treatment was found to alter the expression of apoptotic regulatory proteins, including an increase in the expression of BCL2 alongside several pro-apoptotic BH3-only genes. nih.govnih.gov This "apoptotic priming" enhances the efficacy of other agents, such as the BCL2 inhibitor Venetoclax (B612062), leading to greater apoptosis in combination than either agent alone. nih.govnih.gov In contrast, other research indicates that Duvelisib does induce apoptosis and reduces the viability of normal T and natural killer cells. nih.gov

Comparative In Vitro Studies with S-Enantiomer

In Vivo Animal Model Studies for Mechanistic Insights (Excluding Therapeutic Efficacy for Human Disease)

Patient-Derived Xenograft (PDX) Models for Studying Tumor Microenvironment Modulation

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, have become a valuable tool in preclinical oncology research. nih.govyoutube.com These models are advantageous because they tend to retain the core characteristics of the original patient tumor and provide an in vivo environment where the tumor microenvironment (TME) can be studied. youtube.com Although the immune component of the TME is not fully recapitulated due to the use of immunodeficient mice, the murine host provides stromal elements, such as fibroblasts and vasculature, that integrate into the growing human tumor. nih.govyoutube.com

In the context of Duvelisib, PDX models have been instrumental for mechanistic studies. Researchers have utilized xenograft models established with primary cells from CLL patients to investigate the drug's effects. nih.gov A patient-derived xenograft model of PTCL was also used to explore how Duvelisib modulates the TME. elsevierpure.com These models allow for the systematic analysis of changes within the tumor and its surrounding supportive cells following drug administration, providing insights that are not possible from in vitro cultures alone. youtube.comyoutube.com

Studies on Molecular Changes in Tumor-Associated Immune Cells within Animal Models

In vivo animal studies have confirmed that Duvelisib's mechanism extends beyond direct effects on tumor cells to include significant modulation of the tumor microenvironment. The dual inhibition of PI3K-δ and PI3K-γ is critical to this activity. nih.gov

Studies using a CLL xenograft model revealed that Duvelisib treatment alters immune cell populations within the bone marrow. nih.gov Specifically, Duvelisib led to a reduction in M2-like tumor-associated macrophages (TAMs), which are known to promote a pro-tumor environment, and a concurrent increase in M1-like macrophages, which are associated with anti-tumor immunity. nih.gov Similarly, in a PTCL patient-derived xenograft model, the administration of Duvelisib resulted in a notable shift among tumor-associated macrophages. elsevierpure.com These findings highlight the role of PI3K-γ inhibition in disrupting the supportive network of non-malignant cells that aid in tumor survival and immune evasion. copiktrahcp.comnih.gov

Table 2: Observed Molecular Changes in Tumor-Associated Immune Cells in Animal Models

| Cell Type | Change Observed | Animal Model | Reference |

|---|---|---|---|

| M2-like Macrophages | Reduction | CLL Xenograft | nih.gov |

| M1-like Macrophages | Increase | CLL Xenograft | nih.gov |

| Tumor-Associated Macrophages | Shift in population | PTCL PDX | elsevierpure.com |

Investigation of Molecular Nociceptive Signaling in Animal Models (e.g., Paclitaxel-induced peripheral neuropathy)

Paclitaxel (B517696), a widely utilized chemotherapeutic agent, often leads to the dose-limiting side effect of peripheral neuropathy, a condition characterized by neuropathic pain. mdpi.comresearchgate.net Preclinical research in animal models is crucial for understanding the mechanisms of paclitaxel-induced peripheral neuropathy (PIPN) and for identifying potential therapeutic interventions. mdpi.com Studies have investigated the role of the dual PI3Kδ/γ inhibitor, Duvelisib, in modulating the underlying nociceptive signaling in rat and mouse models of PIPN. nih.govnih.gov While the R enantiomer of Duvelisib is noted as the less active form of the molecule, studies on Duvelisib provide insight into the potential effects of this chemical scaffold on pain signaling pathways.

In animal models, PIPN is associated with neuroinflammation in the peripheral and central nervous systems, which sensitizes spinal nociceptive processing. nih.gov The phosphatidylinositol 3-kinases (PI3Ks), particularly the δ and γ isoforms, are key signaling molecules that contribute to nociceptive signaling in the spinal cord and dorsal root ganglia (DRGs). nih.govnih.gov

Research in rat and mouse models of PIPN demonstrated that Duvelisib can prevent the development of pain-like behaviors. nih.govnih.gov Administration of Duvelisib blocked the development of mechanical hyperalgesia (a heightened sensitivity to pain from a normally non-painful stimulus) in both male and female animals. nih.gov The mechanism behind this effect involves the modulation of several key components of the nociceptive pathway:

TRPV1 Sensitization: Duvelisib was found to prevent the paclitaxel-induced sensitization of Transient Receptor Potential Vanilloid 1 (TRPV1) receptors in DRG neurons. nih.govnih.gov

PI3K/Akt Signaling: The treatment prevented an increase in PI3K/Akt signaling within small-diameter DRG neurons, a pathway implicated in pain development. nih.govnih.gov

Neurotransmission: Duvelisib counteracted the paclitaxel-induced weakening of inhibitory neurotransmission in the spinal cord dorsal horn. Specifically, it was shown to inhibit the weakening of glycinergic control over excitatory neurons, thereby restoring a more balanced neurotransmission state. nih.govnih.gov

Neuroinflammation: The inhibitor also prevented an increase of CD68+ cells (a marker for macrophages) within the DRGs, suggesting an anti-inflammatory effect. nih.govnih.gov

These findings highlight that the inhibition of PI3Kδ/γ signaling can effectively disrupt the pronociceptive signaling cascade initiated by paclitaxel chemotherapy in preclinical models. nih.gov

Table 1: Summary of Duvelisib's Effects in Animal Models of Paclitaxel-Induced Peripheral Neuropathy

| Finding | Effect of Duvelisib Treatment | Species | Source(s) |

| Mechanical Hypersensitivity | Prevented development in both males and females. | Rat, Mouse | nih.govnih.gov |

| TRPV1 Receptor Sensitization | Prevented paclitaxel-induced sensitization in DRG neurons. | Rat, Mouse | nih.govnih.gov |

| Inhibitory Neurotransmission | Inhibited the weakening of glycinergic control on excitatory neurons in the spinal cord. | Rat, Mouse | nih.govnih.gov |

| PI3K/Akt Pathway | Prevented increased signaling in small-diameter DRG neurons. | Rat, Mouse | nih.govnih.gov |

| Macrophage Infiltration | Prevented the increase of CD68+ cells in dorsal root ganglia. | Rat, Mouse | nih.govnih.gov |

Computational Modeling and Molecular Docking Studies of Duvelisib Enantiomers

Computational modeling and molecular docking are powerful in-silico techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, such as a protein or DNA. nih.govmdpi.com These methods are instrumental in drug discovery for predicting binding modes, affinities, and for designing novel molecules with enhanced activity and selectivity. nih.govresearchgate.net The process involves generating three-dimensional conformations of the ligand and fitting them into the target's binding site to calculate a score representing the predicted binding affinity. nih.gov

For a molecule like Duvelisib, which targets the PI3Kδ and PI3Kγ isoforms, docking studies would model its fit within the ATP-binding pocket of these enzymes. nih.gov Such analyses help elucidate the specific molecular interactions—like hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex and are responsible for its inhibitory activity. mdpi.com

Binding Affinity Analysis with Target Proteins (e.g., DNA)

Binding affinity analysis quantitatively estimates the strength of the interaction between a ligand and its target. nih.gov In molecular docking, this is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction. mdpi.com

While the primary targets of Duvelisib are PI3K enzymes, computational methods can also be employed to investigate potential off-target interactions with other biological macromolecules, such as DNA. nih.govnih.gov The interaction of small molecules with DNA can occur through several non-covalent modes, including intercalation (sliding between base pairs) or groove binding (fitting into the minor or major groove of the DNA helix). nih.gov Docking studies can predict the preferred binding mode and the binding energy for a ligand with a specific DNA sequence. nih.govnih.govsemanticscholar.org This analysis can reveal whether a molecule has the potential to interact with DNA, which can be a mechanism of action or a source of toxicity for certain compounds. nih.gov

For example, a hypothetical docking study of Duvelisib enantiomers against a B-DNA fragment would calculate the binding energy and identify key interactions, as illustrated in the conceptual table below.

Table 2: Conceptual Data from a Hypothetical Binding Affinity Analysis

| Compound | Target | Predicted Binding Energy (kcal/mol) | Predicted Binding Mode | Key Interacting Residues/Bases |

| Duvelisib S Enantiomer | PI3Kδ (Active Site) | -9.8 | Hinge Region Binding | VAL828, LYS751 |

| Duvelisib R Enantiomer | PI3Kδ (Active Site) | -7.5 | Hinge Region Binding | VAL828 |

| Duvelisib S Enantiomer | B-DNA (Minor Groove) | -6.2 | Minor Groove Binding | AT-rich region |

| This compound | B-DNA (Minor Groove) | -5.9 | Minor Groove Binding | AT-rich region |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of output generated from molecular docking studies.

Prediction of Enantiomeric Interactions at a Molecular Level

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. Although they have identical chemical formulas, their different three-dimensional arrangements can lead to significant differences in their interactions with other chiral molecules, including biological targets like enzymes and receptors. This phenomenon is known as chiral or enantiopreferential recognition.

Computational analysis is a key tool for predicting how different enantiomers will interact at a molecular level. nih.gov Molecular docking simulations can model the distinct spatial arrangement of each enantiomer within the chiral environment of a protein's binding site. The subtle differences in how each enantiomer fits and the specific atomic contacts it makes can result in different calculated binding affinities and stabilities. nih.govnih.gov For instance, one enantiomer might form an additional hydrogen bond or have a better hydrophobic fit compared to its mirror image, leading to a stronger binding affinity and greater biological activity. Studies on other chiral compounds have shown that molecular docking can successfully predict and explain the enantiopreferential binding to DNA, where one enantiomer shows a significantly higher binding affinity than the other. nih.gov This predictive capability allows researchers to understand the structural basis for the differential activity of enantiomers and to rationally design single-enantiomer drugs.

Molecular Mechanisms of Resistance and Combination Strategies in Preclinical Models

Resistance Mechanisms to PI3K Inhibitors at the Molecular and Cellular Level

Resistance to PI3K inhibitors like Duvelisib (B560053) can emerge through various molecular and cellular adaptations, allowing cancer cells to bypass the drug's inhibitory effects and continue to proliferate and survive.

The genetic landscape of a tumor can significantly influence its sensitivity to PI3K inhibitors. While mutations within the PI3K pathway itself can confer resistance, mutations in parallel or downstream signaling pathways are also critical. For instance, in chronic lymphocytic leukemia (CLL), the presence of a BTK C481S mutation, which confers resistance to the BTK inhibitor ibrutinib, has implications for subsequent therapies. Although this mutation directly affects BTK, the interconnectedness of signaling pathways means that cells harboring this mutation may exhibit altered sensitivity to PI3K inhibitors. The complex interplay between different signaling pathways, such as the B-cell receptor (BCR) pathway where both BTK and PI3K are crucial components, suggests that mutations affecting one can influence the reliance on the other.

Cancer cells can develop adaptive responses to circumvent PI3K pathway blockade. One primary mechanism is the feedback activation of other survival pathways. When PI3K is inhibited, cells may upregulate alternative signaling cascades to maintain proliferation and survival. This can involve the activation of the MAPK/ERK pathway or the upregulation of anti-apoptotic proteins. Furthermore, metabolic reprogramming is another adaptive strategy where cancer cells alter their metabolic processes to become less dependent on the PI3K pathway for energy and biomass production. These adaptive mechanisms highlight the cellular plasticity that contributes to therapeutic resistance.

Preclinical Combination Studies for Synergistic Molecular Effects

To counteract resistance and enhance therapeutic efficacy, preclinical studies have explored combining Duvelisib with other targeted agents. These studies aim to achieve synergistic effects by co-targeting multiple nodes within the cancer cell's survival network.

Combining Duvelisib with the BCL-2 inhibitor Venetoclax (B612062) has shown significant synergistic cytotoxicity in preclinical models of hematologic malignancies. Duvelisib, by inhibiting the PI3K/AKT pathway, can decrease the levels of the anti-apoptotic protein MCL-1. This reduction in MCL-1 sensitizes the cells to Venetoclax, which targets BCL-2. The dual inhibition of both BCL-2 and MCL-1, a key resistance mechanism to Venetoclax, leads to a more profound induction of apoptosis than either agent alone. This combination effectively dismantles the cell's anti-apoptotic defenses.

Table 1: Preclinical Synergistic Effects of Duvelisib and Venetoclax

| Cell Line/Model | Molecular Effect of Duvelisib | Molecular Effect of Venetoclax | Combined Synergistic Outcome |

|---|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) cells | Inhibition of PI3K/AKT pathway, leading to decreased MCL-1 expression. | Inhibition of BCL-2. | Enhanced apoptosis due to dual targeting of anti-apoptotic proteins. |

In preclinical models of multiple myeloma, the combination of Duvelisib with the XPO1 inhibitor Selinexor has demonstrated synergistic anti-tumor activity. Selinexor works by blocking the nuclear export of tumor suppressor proteins, leading to their accumulation in the nucleus and subsequent cell cycle arrest and apoptosis. Duvelisib complements this by inhibiting the PI3K/AKT pathway, which is often constitutively active in multiple myeloma and promotes cell survival and proliferation. The combined blockade of these two distinct and critical cellular processes results in enhanced cancer cell killing.

The synergistic effects of combination therapies stem from their impact on multiple, often interconnected, molecular pathways. The Duvelisib and Venetoclax combination, for instance, simultaneously targets BCR signaling and the intrinsic apoptotic pathway. By inhibiting PI3K, Duvelisib not only hinders proliferation but also modulates the expression of BCL-2 family proteins, priming the cells for Venetoclax-induced apoptosis.

In the case of Duvelisib and Selinexor in multiple myeloma, the combination leads to a multi-pronged attack. While Duvelisib dampens the pro-survival signals from the PI3K/AKT pathway, Selinexor ensures that tumor suppressor proteins are retained in the nucleus to execute their anti-cancer functions. This dual approach prevents the cancer cells from utilizing alternative survival pathways, leading to a more durable and potent anti-tumor response.

Table 2: Investigated Molecular Pathways in Combination Therapies

| Combination | Affected Pathway 1 | Affected Pathway 2 | Resulting Molecular Outcome |

|---|---|---|---|

| Duvelisib + Venetoclax | PI3K/AKT/mTOR signaling | Intrinsic apoptotic pathway (BCL-2) | Decreased MCL-1 expression and inhibition of BCL-2, leading to enhanced apoptosis. |

Molecular Studies of Immune-Mediated Effects and Mechanisms of Autoimmune Toxicity in Preclinical Settings

Duvelisib, an oral inhibitor of the delta and gamma isoforms of phosphatidylinositol 3-kinase (PI3K), has demonstrated therapeutic effects by not only directly targeting malignant cells but also by modulating the immune system. nih.gov However, its clinical application can be accompanied by immune-related adverse events, suggesting an autoimmune mechanism. nih.gov Preclinical and clinical correlative studies have been conducted to understand the immunomodulatory effects of duvelisib and the mechanisms underlying its autoimmune toxicity. nih.gov

Role of T-Cell Subsets (e.g., CD8 T cells, Th17 T cells, Tregs) in Immune Phenotype

Studies have shown that duvelisib treatment can induce an imbalance in T-cell subsets, leading to a more inflammatory phenotype, which is particularly evident in patients who experience autoimmune toxicity. nih.gov

In a study involving patients with chronic lymphocytic leukemia (CLL) treated with a combination of duvelisib and chemoimmunotherapy, significant changes in both CD4 and CD8 T-cell subsets were observed. nih.gov Specifically, treatment led to a decrease in naïve and central memory CD4 T cells, as well as naïve CD8 T cells. nih.gov Conversely, there was an increase in activated CD8 T cells, granzyme-positive regulatory T cells (Tregs), and both CD4 and CD8 T cells with a Th17 phenotype. nih.gov These changes were more pronounced in patients who developed toxicity. nih.gov

The activation of a Th17 phenotype was further supported by the relative elevation of cytokines associated with Th17 activation, such as IL-17A and IL-21, in patients experiencing toxicity. nih.gov In preclinical models of T-cell lymphoma, duvelisib administration in mice resulted in a shift of tumor-associated macrophages from an immunosuppressive M2-like phenotype to an inflammatory M1-like phenotype, further highlighting its immune-modulating capabilities. nih.gov

The table below summarizes the observed changes in T-cell subsets following duvelisib treatment in a clinical study.

| T-Cell Subset | Observed Change with Treatment | Association with Toxicity |

| Naïve CD4 T cells | Decrease | - |

| Central Memory CD4 T cells | Decrease | - |

| Naïve CD8 T cells | Decrease | - |

| Activated CD8 T cells | Increase | Particularly increased in patients with toxicity |

| Granzyme positive Tregs | Increase | Particularly increased in patients with toxicity |

| Th17 CD4 T cells | Increase | Particularly increased in patients with toxicity |

| Th17 CD8 T cells | Increase | Particularly increased in patients with toxicity |

Relationship between Baseline Apoptosis Priming and Cellular Responses

A notable finding from a study on CLL patients was the association between the baseline apoptotic state of CLL cells and the subsequent development of autoimmune toxicity during duvelisib treatment. nih.gov The only feature of the leukemia cells themselves that was linked to toxicity was an increased priming for apoptosis at the start of the treatment. nih.gov

This was followed by a significant decrease in this apoptosis priming within the first week of receiving duvelisib. nih.gov This suggests that a greater resistance of the CLL cells to duvelisib-induced apoptosis, in the context of lower baseline levels of Tregs and an increase in activated CD8 T cells and Th17 T cells, is associated with the autoimmune toxicities related to the treatment. nih.gov

In preclinical models of Richter syndrome, the synergistic effect of duvelisib and venetoclax was found to be dependent on the interplay between the PI3K pathway and apoptotic pathways. nih.gov Inhibition of PI3K signaling by duvelisib resulted in the activation of GSK3β, which then led to the ubiquitination and degradation of the anti-apoptotic proteins c-Myc and Mcl-1. nih.gov This action sensitized the cells to apoptosis induced by the Bcl-2 inhibitor venetoclax. nih.gov While this study focused on synergistic anti-tumor effects, it underscores the role of duvelisib in modulating apoptotic pathways.

Synthetic and Analytical Methodologies for Duvelisib Enantiomers in Research

Academic Synthesis Strategies for Duvelisib (B560053) and its R Enantiomer

The preparation of single-enantiomer drugs is a critical challenge in pharmaceutical manufacturing to ensure optimal therapeutic effects and minimize potential side effects associated with the inactive enantiomer. nih.gov Synthetic strategies for chiral compounds like Duvelisib are broadly categorized into chiral resolution of a racemic mixture, asymmetric synthesis using chiral catalysts or auxiliaries, and the chiral pool approach, which utilizes naturally occurring chiral starting materials. nih.govscispace.com

Asymmetric synthesis aims to convert an achiral starting material directly into a specific chiral product, thereby avoiding the need to separate a racemic mixture. scispace.comdntb.gov.ua This can be achieved through the use of chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of a reaction. scispace.comresearchgate.net For kinase inhibitors, including the class to which Duvelisib belongs, the introduction of a chiral center can significantly enhance potency and selectivity. nih.gov

In a strategy described as being similar to the synthesis of Duvelisib, the chirality is introduced via the alkylation of a precursor with a chiral mesylate derivative. nih.govscispace.com This key chiral fragment can be synthesized from an enantiomerically pure starting material, such as (−)-N-Boc-d-α-phenylglycinol. nih.govscispace.com By selecting the appropriate enantiomer of the chiral starting material (e.g., the corresponding (R)- or (S)-phenylglycinol derivative), the synthesis can be directed to produce either the (R)- or (S)-enantiomer of the final product.

The chiral pool or "chiron" approach leverages readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars as starting materials. researchgate.netiipseries.org This strategy incorporates a pre-existing stereocenter from the chiral pool into the target molecule. For example, the synthesis of the chiral amine side chain of Duvelisib could potentially start from a chiral precursor like an enantiomerically pure alanine (B10760859) derivative. A reported synthesis of a key intermediate, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, started from L-alanine, demonstrating the application of this approach. The use of D-alanine, in contrast, would lead to the corresponding (R)-intermediate, and subsequently to the Duvelisib R enantiomer.

Classical resolution is a widely used and effective method for separating enantiomers on a large scale. libretexts.org This technique involves reacting a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.org

For Duvelisib, chiral resolution has been employed to enhance enantiomeric purity. nih.gov In a documented kilogram-scale synthesis, a racemic intermediate, 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, was treated with D-tartaric acid in methanol. nih.govnewdrugapprovals.orgnewdrugapprovals.org This process leads to the formation of two diastereomeric salts: (R)-amine-D-tartrate and (S)-amine-D-tartrate. Due to differences in their solubility, one of the salts preferentially crystallizes from the solution. After separation of the diastereomeric salt, treatment with a base, such as ammonium (B1175870) hydroxide, regenerates the free amine, now enriched in one enantiomer. nih.govnewdrugapprovals.orgnewdrugapprovals.org To obtain the R enantiomer of Duvelisib, one would isolate the corresponding (R)-amine-D-tartrate salt. This method has been shown to effectively increase the enantiomeric excess (ee) of the desired amine intermediate to greater than 99%. newdrugapprovals.org

| Step | Reagent | Purpose | Outcome |

| 1 | Racemic 3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Starting Material | A 50:50 mixture of R and S enantiomers. |

| 2 | D-tartaric acid | Chiral Resolving Agent | Forms a mixture of diastereomeric salts. |

| 3 | Methanol | Solvent | Allows for fractional crystallization based on solubility differences. |

| 4 | Filtration | Separation | Isolates the less soluble diastereomeric salt. |

| 5 | Ammonium hydroxide | Base | Regenerates the free amine from the tartrate salt. |

Advanced Analytical Techniques for Enantiomeric Purity and Structural Elucidation

Confirming the absolute configuration and enantiomeric purity of a chiral drug is essential for quality control and regulatory approval. A suite of advanced analytical techniques is used for this purpose.

NMR spectroscopy is a powerful tool for structural elucidation of organic molecules. researchgate.net For Duvelisib, ¹H-NMR and ¹³C-NMR spectra are used to confirm the chemical structure and integrity of the molecule. newdrugapprovals.orgresearchgate.net In an achiral solvent, the NMR spectra of the R and S enantiomers are identical. However, NMR can be used to determine enantiomeric purity by using a chiral shift reagent. newdrugapprovals.org For instance, the R-enantiomer was reported as not being detected by proton NMR using (R)-(-)-alpha-acetylmandelic acid as a chiral-shift reagent in the analysis of a related intermediate. newdrugapprovals.org

Spectroscopic data for Duvelisib (specifically, the S-enantiomer, which is structurally identical to the R-enantiomer for standard NMR) have been reported. newdrugapprovals.orgnewdrugapprovals.org

¹H-NMR Spectral Data of Duvelisib newdrugapprovals.orgnewdrugapprovals.org

| Chemical Shift (ppm) | Description |

|---|

¹³C-NMR Spectral Data of Duvelisib newdrugapprovals.orgnewdrugapprovals.org

| Chemical Shift (ppm) | Description |

|---|

Note: The specific peak values and multiplicities for ¹H-NMR and ¹³C-NMR are detailed in the referenced patent literature. The tables are illustrative of the type of data obtained.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

The absolute configuration of Duvelisib was unequivocally confirmed as (S) through single crystal X-ray analysis of a tert-butyl methyl ether solvate form. newdrugapprovals.orgnewdrugapprovals.org By determining the absolute structure of the (S)-enantiomer, the structure of its mirror image, the (R)-enantiomer, is also definitively known. This analytical confirmation is crucial, as it provides the ultimate proof of the stereochemical outcome of the synthesis and resolution processes. nih.gov

Infrared Spectroscopy (FT-IR)

Although a direct comparison is not possible without the R enantiomer's spectrum, it is expected that the FT-IR spectra of the R and S enantiomers would be identical due to them being mirror images. Any differences observed in solid-state FT-IR would likely arise from differences in their crystalline polymorphic forms rather than their fundamental molecular vibrations.

Dynamic Vapor Sorption (DVS) for Solid-State Properties

Dynamic Vapor Sorption is a critical tool for evaluating the hygroscopicity and solid-state stability of pharmaceutical compounds. wikipedia.orgtainstruments.com The DVS analysis for Duvelisib has been documented for the (S)-enantiomer's Polymorph Form C. newdrugapprovals.orgnewdrugapprovals.org This analysis subjects the sample to varying humidity levels to determine its moisture sorption and desorption characteristics.

The DVS profile of Duvelisib (S)-enantiomer Form C demonstrates its stability under different humidity conditions, which is a crucial parameter for formulation development and storage. newdrugapprovals.orgnewdrugapprovals.org Specific DVS data for the this compound is not available in the public domain, which limits a direct comparison of the solid-state properties of the two enantiomers.

Metabolite Profiling and Metabolism Mechanisms in Preclinical Research

The study of a drug's metabolism is fundamental to understanding its efficacy and safety profile. Preclinical research on Duvelisib has involved extensive metabolite profiling to elucidate its biotransformation pathways.

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) has been the primary analytical technique for identifying the metabolites of Duvelisib. This powerful method allows for the separation, detection, and structural characterization of metabolites from complex biological matrices.

In preclinical in vitro studies using human and rat liver microsomes and S9 fractions, five metabolites of Duvelisib were successfully identified and characterized. The structural elucidation was achieved by comparing the fragmentation patterns of the parent drug and its metabolites through high-resolution mass measurements.

The metabolic transformation of Duvelisib proceeds through both Phase I and Phase II reactions.

Phase I Metabolism: The primary Phase I metabolic pathways for Duvelisib involve oxidation and dechlorination. These reactions introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation. Three of the five identified metabolites are products of these Phase I reactions.

Phase II Metabolism: Following Phase I transformations, Duvelisib and its metabolites can undergo Phase II conjugation reactions. The main Phase II pathway observed for Duvelisib is glucuronidation, where glucuronic acid is attached to the molecule, increasing its water solubility and facilitating its excretion from the body. Two of the identified metabolites were glucuronide conjugates.

Data Tables

Table 1: Identified Metabolites of Duvelisib in Preclinical Studies

| Metabolite ID | Metabolic Reaction | Phase of Metabolism |

| M1 | Hydroxylation | Phase I |

| M2 | Hydroxylation | Phase I |

| M3 | Dechlorination | Phase I |

| M4 | Glucuronidation | Phase II |

| M5 | Glucuronidation | Phase II |

Table 2: Summary of Metabolic Pathways for Duvelisib

| Phase | Reaction Type | Number of Metabolites | Description |

| Phase I | Oxidation (Hydroxylation) | 2 | Addition of a hydroxyl group to the molecule. |

| Phase I | Reduction (Dechlorination) | 1 | Removal of a chlorine atom. |

| Phase II | Conjugation (Glucuronidation) | 2 | Attachment of a glucuronic acid moiety. |

Future Directions in Stereoselective Pi3k Inhibitor Research

Designing Novel Chiral PI3K Inhibitors Based on Duvelisib (B560053) R Enantiomer Insights

The development of new chiral PI3K inhibitors can be significantly informed by a deeper understanding of the less active enantiomers of existing drugs, such as the R enantiomer of Duvelisib.

The three-dimensional arrangement of atoms in a chiral molecule, known as its stereochemistry, can drastically affect its interaction with biological targets. longdom.org For chiral molecules, the presence of a stereogenic center, often a carbon atom bonded to four different groups, gives rise to enantiomers—non-superimposable mirror images. nih.govsciencedaily.comyoutube.com These enantiomers can exhibit different biological activities, a phenomenon of great importance in drug development. longdom.orgyoutube.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential to understand how the specific spatial arrangement of a chiral center influences a molecule's potency, selectivity, and pharmacokinetic properties. nih.gov In the context of PI3K inhibitors, a single chiral center can introduce subtle yet critical differences in binding interactions within the highly homologous ATP-binding sites of different PI3K isoforms. nih.gov This can lead to variations in potency and selectivity that are not achievable with achiral molecules. nih.gov While detailed SAR/SPR studies specifically for the Duvelisib R enantiomer are not extensively published, the principles of chiral drug design suggest that its distinct three-dimensional structure would lead to different interactions with the PI3K binding pocket compared to the more active S enantiomer.

Future research should focus on systematically synthesizing and evaluating analogs of the this compound to probe the steric and electronic requirements of the PI3K binding site. This could reveal opportunities to design new inhibitors with novel binding modes or improved isoform selectivity.

The PI3K family of enzymes has several isoforms, and developing inhibitors that are selective for specific isoforms is a key strategy to improve efficacy and reduce side effects. nih.govnih.gov The development of isoform-selective inhibitors is driven by the recognition that different PI3K isoforms play distinct roles in various cancer types. nih.gov For instance, PI3Kδ is primarily expressed in leukocytes and is a key target in hematological malignancies. nih.gov

Insights from the less active this compound could be instrumental in designing next-generation inhibitors. By understanding why the R enantiomer is less active against PI3K-δ and -γ, researchers could identify structural motifs that disfavor binding to these isoforms. This knowledge can then be applied to design inhibitors that are highly selective for other isoforms, such as PI3Kα or PI3Kβ, by incorporating features that are tolerated by the binding sites of these isoforms but not by PI3K-δ and -γ.

Furthermore, the structural backbone of the this compound could be used as a scaffold to develop novel dual-targeting inhibitors. By modifying the substituents around the chiral center, it may be possible to introduce interactions with a second, unrelated target, leading to a dual-action therapeutic. nih.govfrontiersin.orgpatsnap.com Recently, a dual HDAC/PI3K inhibitor, ifupinostat, was approved, highlighting the potential of this approach. fiercepharma.com

Exploration of this compound's Differential Biological Activities for New Research Avenues

The so-called "inactive" or less active enantiomer of a chiral drug is not always inert. tg.org.au It can possess its own unique biological activities, which may present new therapeutic opportunities or provide valuable tools for research.

While the this compound may be less potent at inhibiting PI3K-δ and -γ, it is possible that it interacts with other kinases or biological targets. The study of such off-target interactions is crucial, as they can lead to unexpected therapeutic effects or adverse reactions. youtube.com Computational approaches can be employed to predict potential off-target interactions for small molecules, providing a starting point for experimental validation. nih.gov

A systematic investigation of the this compound's interactome could uncover novel targets or binding pockets. This could lead to the repurposing of this enantiomer for entirely new therapeutic indications. Even if the off-target interactions are weak, the R enantiomer could serve as a chemical probe to study the function of these newly identified targets.

The table below illustrates the concept of how different enantiomers can have varying biological activities, a principle that could apply to the Duvelisib enantiomers.

| Drug | Enantiomer | Primary Activity |

| Ibuprofen | S-(+)-enantiomer | Active anti-inflammatory |

| R-(-)-enantiomer | Inactive, but undergoes in vivo conversion to the S-enantiomer mdpi.com | |

| Methamphetamine | d-methamphetamine | Potent central nervous system stimulant |

| l-methamphetamine | Primarily a peripheral vasoconstrictor | |

| Bupivacaine | S-(-)-enantiomer | Anesthetic with lower cardiotoxicity |

| R-(+)-enantiomer | Anesthetic with higher cardiotoxicity tg.org.au |

This table provides examples of differential enantiomer activity and is for illustrative purposes.

Enantiomers of a chiral drug often exhibit different pharmacokinetic profiles due to stereoselective metabolism. nih.govnews-medical.net The enzymes responsible for drug metabolism in the body are themselves chiral and can differentiate between enantiomers, leading to different rates of metabolism and clearance. wuxiapptec.comnih.gov

For example, the clearance of (R)-fluoxetine is approximately four times greater than that of (S)-fluoxetine. tg.org.au Understanding the metabolic fate of the this compound compared to the S enantiomer is crucial. If the R enantiomer is metabolized more slowly, it could have a longer half-life in the body, which might be advantageous for certain research applications. Conversely, if it is rapidly metabolized into a unique set of metabolites, these could be studied for their own biological activities.

These metabolic differences can be exploited to develop research tools. For instance, a more stable enantiomer could be used for in vitro assays where prolonged exposure is required. A radiolabeled version of a metabolically stable enantiomer could also be a valuable tool for in vivo imaging studies.

Integration of Advanced Computational and Systems Biology Approaches in Chiral Drug Research

The future of chiral drug research will heavily rely on the integration of advanced computational and systems biology approaches. frontiersin.org Computational tools are increasingly used in drug discovery to perform virtual screening, predict binding affinities, and model drug-target interactions. nih.gov For chiral molecules, computational methods can help to predict how different enantiomers will interact with a target protein, saving time and resources in the early stages of drug development. advancedsciencenews.comnih.gov

Molecular docking simulations can be used to compare the binding modes of the Duvelisib R and S enantiomers to the various PI3K isoforms. nih.gov This can provide a structural rationale for the observed differences in activity and guide the design of new, more potent, and selective inhibitors. Quantum mechanics calculations can further refine these models, providing a more accurate picture of the energetic aspects of the drug-target interaction. nih.gov

Systems biology approaches can be used to understand the broader biological consequences of inhibiting specific PI3K isoforms with chiral molecules. By analyzing the effects of the Duvelisib R and S enantiomers on global gene expression or protein phosphorylation, researchers can build comprehensive models of their cellular effects. This can help to identify biomarkers of response and resistance and to uncover novel therapeutic strategies.

Predictive Modeling of Stereoselective Interactions

The dramatic difference in activity between the enantiomers of chiral drugs is a well-established pharmacological principle. nih.gov In the case of Duvelisib, where the S-enantiomer is therapeutically active and the R-enantiomer is less so, computational modeling provides powerful tools to predict and rationalize these stereoselective interactions at the atomic level. medchemexpress.commedchemexpress.com These models are essential for moving beyond racemic mixtures and developing single-enantiomer drugs with improved efficacy and potentially better safety profiles. nih.govnih.gov

Several integrated molecular modeling techniques are employed to reveal the key chemical features and binding patterns that govern the selective inhibition of PI3K isoforms. targetmol.cn These include 3D-Quantitative Structure-Activity Relationship (3D-QSAR), pharmacophore modeling, and molecular dynamics (MD) simulations. targetmol.cn

3D-QSAR and Pharmacophore Models: These models identify the crucial structural and chemical properties of a molecule required for optimal binding to its target. For PI3K inhibitors like Duvelisib, a key interaction involves the molecule adopting a propeller-like conformation to fit into a selectivity pocket within the ATP-binding site of the PI3K-δ and -γ isoforms. medchemexpress.com A pharmacophore model for a highly selective PI3Kδ inhibitor, for instance, might consist of features like a hydrogen bond donor, a hydrogen bond acceptor, and multiple hydrophobic regions, all arranged in a specific 3D orientation. targetmol.cnnih.gov The precise spatial arrangement of the ethyl-purine group at the chiral center of Duvelisib is critical. Predictive models can demonstrate how the (S)-enantiomer optimally positions this group for key interactions with amino acid residues in the binding pocket, such as Val828, while the (R)-enantiomer would likely introduce steric clashes or fail to achieve the necessary hydrogen bonding, explaining its lower activity. nih.govtargetmol.cn

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the inhibitor-enzyme complex, revealing the stability of binding and the energetic contributions of specific residues. targetmol.cnnih.gov By simulating the behavior of both the R- and S-enantiomers within the PI3K binding pocket over time, researchers can calculate binding free energies. These calculations can quantitatively predict the lower binding affinity of the R-enantiomer compared to the S-enantiomer, corroborating the experimental observation that it is the less active form. medchemexpress.comnih.gov

Advanced deep learning frameworks, such as multiview graph networks (MVGNet), are now being used to predict the inhibitory activity of compounds against multiple PI3K isoforms simultaneously. medchemexpress.com These models learn from vast datasets of chemical structures and activity data, capturing subtle structure-activity relationships that can predict the impact of stereochemistry on isoform selectivity. medchemexpress.com

Table 1: Predictive Modeling Techniques for Stereoselective Analysis

| Modeling Technique | Principle | Application to this compound |

| 3D-QSAR | Correlates the 3D structural properties of molecules with their biological activity to build a predictive statistical model. | Explains how the specific 3D shape of the R-enantiomer results in a poor fit for the PI3K binding site compared to the S-enantiomer. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. | Demonstrates that the R-enantiomer fails to correctly present the necessary chemical features to the key interacting residues in the PI3K active site. targetmol.cnnih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to understand the stability and energetics of the inhibitor-enzyme complex over time. | Predicts a less stable binding and a lower binding free energy for the R-enantiomer within the PI3K catalytic domain, quantifying its reduced inhibitory potential. targetmol.cn |

| Deep Learning Models | Utilizes neural networks to learn complex patterns from large chemical datasets to predict activity against PI3K isoforms. medchemexpress.com | Can be trained to recognize stereochemical features that diminish activity, predicting the R-enantiomer to be a weak inhibitor without prior experimental data. |

Network Analysis of PI3K Pathway Crosstalk and Resistance Mechanisms

The PI3K signaling pathway does not operate in isolation. It is a central hub in a complex network that controls cell growth, proliferation, survival, and metabolism. valuebasedcancer.comdrugbank.com Duvelisib's therapeutic effect is derived from its dual inhibition of PI3K-δ and PI3K-γ, which not only targets the intrinsic survival signaling of malignant B-cells but also disrupts the supportive tumor microenvironment. valuebasedcancer.comdrugcentral.org However, the efficacy of PI3K inhibitors can be limited by pathway crosstalk and the development of resistance.

Network analysis is a computational approach used to map and understand these complex interactions. The PI3K/Akt/mTOR pathway is a major axis regulated by PI3K. drugbank.com Inhibition of PI3K by Duvelisib leads to reduced phosphorylation of Akt and downstream effectors like S6 ribosomal protein, thereby inhibiting proliferation. nih.govnih.gov However, cancer cells can develop resistance by activating alternative survival pathways. A key example of crosstalk is the functional interaction with the MAPK pathway. Loss of the tumor suppressor PTEN, for instance, can drive hyperactivation of the PI3K pathway and also lead to a "cross-activation" of the MAPK pathway, providing an escape route for cancer cells when PI3K is inhibited. drugbank.com

A network analysis approach can model these interactions system-wide, identifying critical nodes and feedback loops that contribute to resistance. By analyzing the network topology, researchers can predict how inhibiting PI3K-δ/γ might reroute signaling through other pathways. This can reveal combination therapies that could be effective; for example, co-targeting PI3K and another node in a resistance pathway might prevent or overcome resistance. youtube.com

Given that the this compound is a less potent PI3K inhibitor, its impact on this complex signaling network would be significantly diminished. medchemexpress.commedchemexpress.com While the S-enantiomer effectively suppresses key downstream signals like p-Akt, the R-enantiomer would fail to achieve a similar level of inhibition. nih.gov Consequently, its ability to disrupt crosstalk and overcome the pro-survival signals from the tumor microenvironment would be negligible. Network analysis can model this differential impact, predicting that only the potent S-enantiomer can sufficiently perturb the network to induce a therapeutic effect, while the R-enantiomer would leave the oncogenic signaling architecture largely intact.

Table 2: PI3K Pathway Crosstalk and Resistance

| Interacting Pathway | Mechanism of Crosstalk and Resistance | Implication for Duvelisib Enantiomers |

| MAPK Pathway | Cancer cells can bypass PI3K inhibition by upregulating signaling through the parallel MAPK pathway, promoting continued proliferation. drugbank.com | The potent S-enantiomer's efficacy can be limited by this crosstalk. The less active R-enantiomer would have a minimal effect on either pathway. |

| BCR Signaling | Duvelisib inhibits B-cell receptor (BCR) signaling, a key survival pathway in CLL. drugcentral.org Resistance can emerge from mutations downstream of PI3K. | The S-enantiomer effectively mitigates signals from the BCR pathway. nih.gov The R-enantiomer would be ineffective at blocking this critical survival signal. |

| Tumor Microenvironment Signaling | PI3K-γ inhibition by Duvelisib blocks chemokine signaling and supportive signals from stromal cells and macrophages. valuebasedcancer.comdrugcentral.org | The S-enantiomer disrupts this supportive network. The R-enantiomer's weak activity would fail to modulate the tumor microenvironment effectively. |

| PI3K/Akt/mTOR Feedback Loops | The pathway contains internal feedback loops. Inhibition can sometimes lead to the paradoxical activation of other upstream components, dampening the overall effect. drugbank.com | Network analysis can predict these feedback effects. The potent S-enantiomer is required to overcome these loops, a threshold the R-enantiomer cannot meet. |

Q & A

Q. What is the pharmacological role of Duvelisib R enantiomer in PI3K signaling pathway studies?

this compound is a less active enantiomer of Duvelisib, a PI3K inhibitor. It is used to study isoform-specific PI3K signaling mechanisms, particularly to distinguish between the contributions of individual enantiomers in modulating downstream targets like Akt and mTOR. Researchers should validate enantiomeric purity (e.g., via chiral HPLC) and compare activity against the S-enantiomer to isolate stereospecific effects .

Q. How should experimental designs account for enantiomeric purity in studies involving this compound?

Experimental protocols must include:

- Chiral separation validation : Use techniques like HPLC with amylose-based stationary phases to confirm >99% enantiomeric excess .

- Control groups : Compare results with racemic mixtures and the S-enantiomer to isolate R-enantiomer-specific effects.

- Stability testing : Monitor degradation under storage conditions (-20°C in solvent for ≤1 year) to avoid artifacts .

Q. What ethical considerations are critical when using this compound in preclinical research?

- Data transparency : Disclose enantiomeric purity, solvent formulations, and batch-specific activity variations .

- Animal welfare : Follow institutional guidelines for dosing (e.g., using DMSO/PEG300/Tween 80 formulations) to minimize toxicity .

- Reproducibility : Share raw chromatographic data and statistical methods to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported activity profiles of this compound?

Contradictions may arise from:

- Batch variability : Quantify enantiomeric purity using validated chiral LC methods .

- Assay conditions : Test activity across multiple cell lines (e.g., lymphoma vs. solid tumors) and PI3K isoforms (δ/γ vs. α/β).

- Pharmacokinetic factors : Compare free base vs. hydrochloride salt stability in physiological buffers . Reference conflicting datasets to propose isoform- or context-dependent mechanisms .

Q. What advanced analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

- Reverse-phase HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/orthophosphoric acid) for nanogram-level detection .